

"Anticancer agent 216" for inducing apoptosis in cancer cells

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Compound of Interest

Compound Name: Anticancer agent 216

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Application Notes and Protocols for Anticancer Agent 8I

Product Name: Anticancer Agent 81

Catalog Number: BPT-8L

Chemical Name: (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-

yl)methylene) hydrazinecarboximidamide

Molecular Formula: C25H20FN7OS

Appearance: Crystalline solid

Solubility: Soluble in DMSO

Description

Anticancer Agent 8I is a novel synthetic compound belonging to the pyrazole-conjugated benzothiazole class of molecules. It has demonstrated potent cytotoxic and pro-apoptotic activities in a range of human cancer cell lines. This document provides detailed information on its biological activity, protocols for its use in cell-based assays, and insights into its mechanism of action.



Quantitative Data Summary

The anti-proliferative activity of Anticancer Agent 8I has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values were determined using the MTT assay after 48 hours of treatment.[1][2]

Table 1: IC50 Values of Anticancer Agent 8I in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
MDA-MB-231	Triple-Negative Breast Cancer	2.41
MCF-7	Breast Cancer	2.23
HepG2	Hepatocellular Carcinoma	3.75
SMMC-7721	Hepatocellular Carcinoma	2.31

Data presented are from in vitro studies.[1][2]

The induction of apoptosis by Anticancer Agent 8I was quantified in MDA-MB-231 cells using Annexin V/PI flow cytometry after 48 hours of treatment. The results show a dose-dependent increase in the percentage of apoptotic cells.

Table 2: Apoptosis Induction by Anticancer Agent 8I in MDA-MB-231 Cells

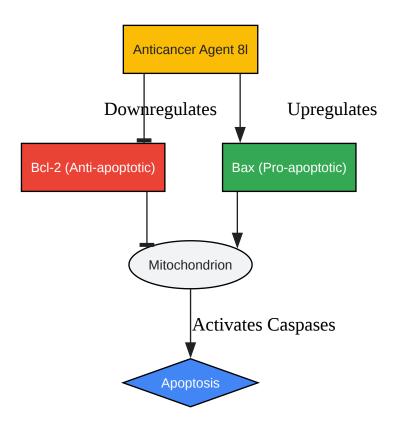
Treatment Concentration (µM)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Total Apoptotic Cells (%)
0 (Control)	8.06	Not specified	8.06
1	6.29	4.96	11.29
2	Not specified	Not specified	23.5
4	Not specified	Not specified	26.1
8	Not specified	Not specified	35.0

Data indicates the percentage of Annexin-V positive cells.[2]



Mechanism of Action

Anticancer Agent 8I induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[2] Western blot analysis has shown that treatment with this agent leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade and subsequent programmed cell death.



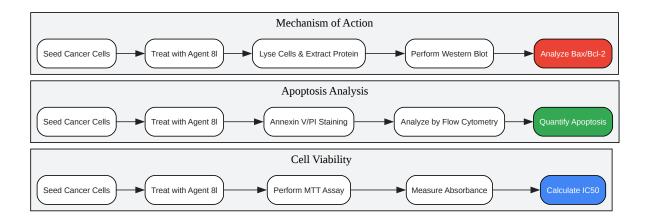
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Figure 1: Signaling pathway of Agent 81-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of Anticancer Agent 8I.





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Figure 2: Experimental workflow for evaluating Agent 8l.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Anticancer Agent 8I on cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- · 96-well plates
- Anticancer Agent 8l stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO



Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 μL of complete medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of Anticancer Agent 8l in complete medium. The final concentration of DMSO should not exceed 0.1%.
- Remove the medium from the wells and add 100 μL of the diluted compound solutions.
 Include a vehicle control (medium with DMSO).
- Incubate the cells for 48 hours at 37°C.
- Add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀
 value by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells induced by Anticancer Agent 81.

Materials:

- MDA-MB-231 cells (or other susceptible cell line)
- 6-well plates
- Anticancer Agent 8l
- Annexin V-FITC/PI Apoptosis Detection Kit



· Flow cytometer

Procedure:

- Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Anticancer Agent 8I (e.g., 1, 2, 4, 8 μM) for 48 hours.
- Harvest the cells by trypsinization and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- · Analyze the stained cells by flow cytometry within one hour.
- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Western Blot Analysis

This protocol is used to detect changes in the expression of apoptosis-related proteins, such as Bax and Bcl-2.

Materials:

- Cancer cells treated with Anticancer Agent 8I
- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane



- Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent

Procedure:

- Treat cells with Anticancer Agent 8I for the desired time and concentration.
- Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
- Use β-actin as a loading control to normalize the expression of the target proteins.

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References

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